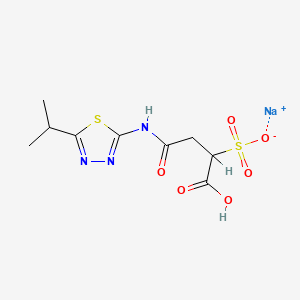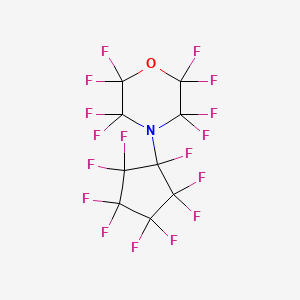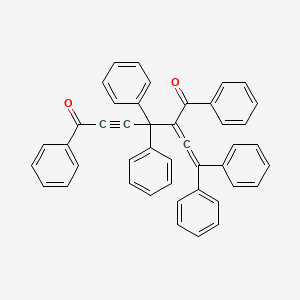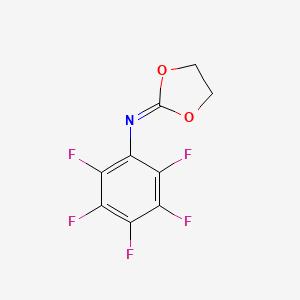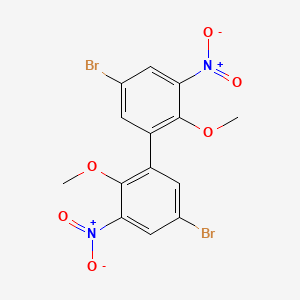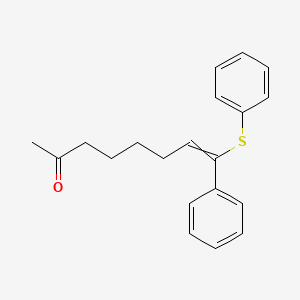
tert-Butyl 3,3-dimethyl-2-methylidenebutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3,3-dimethyl-2-methylidenebutanoate: is an organic compound with a complex structure that includes a tert-butyl group, two methyl groups, and a methylene group attached to a butanoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-dimethyl-2-methylidenebutanoate typically involves the esterification of 3,3-dimethyl-2-methylidenebutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide, under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 3,3-dimethyl-2-methylidenebutanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, thioesters
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3,3-dimethyl-2-methylidenebutanoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances, flavors, and plasticizers.
Mécanisme D'action
The mechanism by which tert-Butyl 3,3-dimethyl-2-methylidenebutanoate exerts its effects depends on its chemical reactivity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition or receptor binding in biological systems.
Comparaison Avec Des Composés Similaires
tert-Butyl methyl ketone (3,3-dimethyl-2-butanone): Similar in structure but lacks the ester group.
tert-Butyl alcohol (2-methylpropan-2-ol): Contains a tert-butyl group but is an alcohol rather than an ester.
Pinacolyl alcohol (3,3-dimethyl-2-butanol): Similar structure but with an alcohol group instead of an ester.
Uniqueness: tert-Butyl 3,3-dimethyl-2-methylidenebutanoate is unique due to its combination of a tert-butyl group, a methylene group, and an ester functionality. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
97732-84-8 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
tert-butyl 3,3-dimethyl-2-methylidenebutanoate |
InChI |
InChI=1S/C11H20O2/c1-8(10(2,3)4)9(12)13-11(5,6)7/h1H2,2-7H3 |
Clé InChI |
BRSAEISTEAFHLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


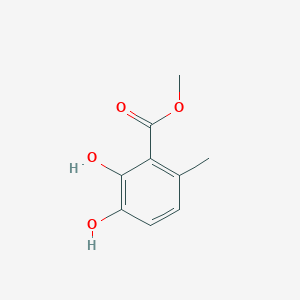
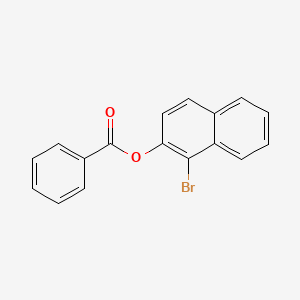
![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
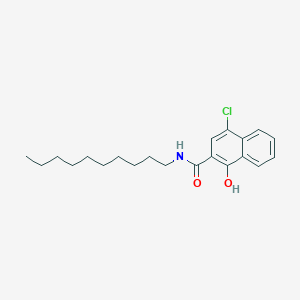
![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
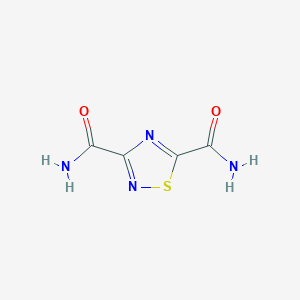
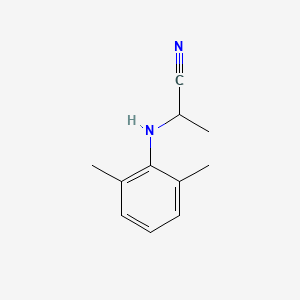
![({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14342627.png)
